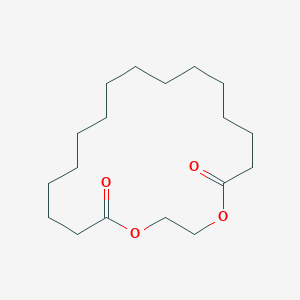

1,4-Dioxacycloicosane-5,20-dione

Description

Overview of Macrocyclic Lactones in Chemical Research

Macrocyclic lactones are a significant class of organic compounds characterized by a large ring structure containing a lactone (cyclic ester) group. These molecules, which include rings of 12 or more atoms, are of considerable interest in various fields of chemical research. ncsu.eduacs.org Their diverse and often potent biological activities have made them a cornerstone in the development of pharmaceuticals, particularly as antiparasitic agents for both human and veterinary medicine. nih.gov Ivermectin, one of the earliest and most well-known macrocyclic lactones, has been widely used for decades. nih.gov

The unique, large, and often flexible ring structure of macrocyclic lactones allows them to bind to challenging biological targets, such as proteins, making them valuable for antiviral, antibiotic, antifungal, and antiparasitic applications. ncsu.edu Beyond their medicinal importance, macrocyclic lactones are also key components in the flavor and fragrance industry due to their characteristic musk-like scents. acs.org The synthesis of these complex structures presents a significant challenge in organic chemistry, often requiring specialized techniques like ring-closing metathesis or high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization. acs.orgacs.org

Significance of 20-membered Macrocyclic Systems in Contemporary Chemistry

Twenty-membered macrocyclic systems represent a fascinating and challenging area of contemporary chemistry. The synthesis of these large rings is often complex, yet they offer unique properties and potential applications. nih.govnih.gov In the realm of coordination chemistry, 20-membered macrocycles containing N-heterocyclic carbene (NHC) moieties have been synthesized and their interactions with metals like silver and palladium have been explored for their catalytic potential. nih.gov

Furthermore, the creation of 20-membered pseudo-natural products, which combine fragments of different natural products, has led to the discovery of molecules with novel biological activities. nih.gov For instance, a class of 20-membered macrocycles was found to induce LC3 lipidation, a key process in autophagy, highlighting their potential as tools for biological research. nih.gov The controlled synthesis of these large rings, often with multiple stereocenters, is a testament to the advancements in synthetic organic chemistry. nih.gov

Contextualizing 1,4-Dioxacycloicosane-5,20-dione within Macrocyclic Chemistry

This compound is a specific 20-membered macrocyclic dilactone. Its structure features two ester linkages within the large ring. This particular compound is classified as a tethered lipid, a type of lipid where two oxygen atoms of a glycerol (B35011) backbone are incorporated into a macrocyclic ring. acs.org Such compounds are noted for their ability to modulate the activities of cellular enzymes like protein kinases and phospholipases. acs.org

Natural Occurrence and Biosynthetic Implications

This compound has been isolated from the fruits of the Mediterranean plant Thapsia garganica L. (Apiaceae). acs.orgacs.org This discovery was significant as tethered lipids were previously thought to be confined to archaebacteria and had not been reported in the plant kingdom. acs.org The isolation of this compound, along with a related 21-membered macrocyclic dilactone, came about during the large-scale extraction of thapsigargin (B1683126), a compound being investigated for cancer treatment. acs.org The presence of these unique macrocycles was initially revealed by unexpected signals in the NMR spectra of the thapsigargin extracts. acs.org

The specific isomer of this compound isolated from T. garganica was determined to be the R-form at the C-2 position, which was confirmed through chemical synthesis. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H32O4 |

| CAS Number | 120541-69-5 |

| Purity (as a mixture of isomers) | 98% |

| Yield (Synthesis) | 88 mol % |

| This table is based on data from various sources. google.comevitachem.com |

While the specific biosynthetic pathway for this compound in Thapsia garganica has not been fully elucidated, the general biosynthesis of plant-derived natural products like macrocyclic lactones involves multi-enzyme pathways. nih.gov These pathways often originate from primary metabolites and are elongated and modified by a series of enzymes to produce the final complex structure.

The formation of the macrocyclic dilactone structure likely involves the esterification of a diacid with a diol, followed by an intramolecular cyclization reaction. In the case of this compound, the precursors would be a long-chain dicarboxylic acid and a glycerol derivative. The plant's enzymatic machinery would then catalyze the formation of the two ester bonds to close the 20-membered ring. The study of such biosynthetic pathways is crucial for understanding the chemical diversity of natural products and for potential metabolic engineering efforts to produce these compounds in larger quantities. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

120541-17-5 |

|---|---|

Molecular Formula |

C18H32O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,4-dioxacycloicosane-5,20-dione |

InChI |

InChI=1S/C18H32O4/c19-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18(20)22-16-15-21-17/h1-16H2 |

InChI Key |

MEKAMLHVYKHQBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCC(=O)OCCOC(=O)CCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxacycloicosane 5,20 Dione and Analogous Macrocyclic Dilactones

General Principles of Macrocyclization for Large Ring Systems

The successful construction of large ring systems hinges on a deep understanding of the underlying physical and chemical principles that govern the cyclization process. Key among these are the application of high-dilution techniques and the careful consideration of thermodynamic and kinetic factors.

High Dilution Techniques and Their Influence on Cyclization Efficiency

The principle of high dilution is a cornerstone of macrocyclization chemistry. It is a strategy designed to favor intramolecular cyclization over intermolecular polymerization. baranlab.org Since the formation of the desired macrocycle from a linear precursor is a unimolecular process, its rate is dependent on the concentration of the precursor. In contrast, polymerization is a bimolecular or higher-order process, and its rate is proportional to the square or higher power of the precursor concentration. By maintaining a very low concentration of the linear starting material, the probability of two or more molecules reacting with each other is significantly reduced, thus favoring the intramolecular ring-closing reaction. acs.org

Practically, achieving high dilution does not necessarily require vast volumes of solvent. A more common and efficient approach is the slow addition of the precursor to the reaction mixture, often using a syringe pump. This technique, sometimes referred to as pseudo-high dilution, ensures that the concentration of the reactive species remains low at any given moment, as it is consumed in the cyclization reaction almost as quickly as it is added. baranlab.orgacs.org

The efficiency of high dilution techniques is evident in numerous syntheses of macrocycles. For instance, the formation of macrocyclic structures via ring closure of aromatic dialdehydes has been shown to be highly efficient when the reaction is controlled by the slow kinetic constants of the processes leading to the open-chain precursor, effectively maintaining high dilution conditions. acs.org

Thermodynamic and Kinetic Considerations in Medium- and Large-Sized Ring Formation

The formation of macrocycles is a delicate balance between kinetic and thermodynamic control. acs.org Kinetically controlled reactions are governed by the rate of reaction, where the product formed is the one with the lowest activation energy. nih.govwiley-vch.de Thermodynamically controlled reactions, on the other hand, favor the most stable product, as the reaction conditions allow for equilibrium to be established. nih.govwiley-vch.de

For macrocyclization, the driving force is often the ring strain of the cyclic monomer. wiley-vch.de The polymerization of many cyclic compounds is thermodynamically favorable when there is significant ring strain in the monomer, which is released upon polymerization. wiley-vch.de In the context of forming a single large ring from a linear precursor, both enthalpic and entropic factors are at play. The formation of medium-sized rings (8-11 members) is particularly challenging due to high ring strain (enthalpic barrier) and unfavorable transannular interactions. Large rings (12 members and above) have less ring strain, but the entropic penalty of bringing the two ends of a long, flexible chain together becomes the dominant barrier. baranlab.org

The success of a macrocyclization reaction, therefore, often depends on reaction conditions that can overcome these barriers. For large, unstrained macrocycles, simply increasing the temperature may not significantly increase the reaction rate due to the high entropic cost. baranlab.org In such cases, other strategies to increase the rate of the desired intramolecular reaction are necessary. Many ring-forming reactions are conducted under conditions that allow for thermodynamic control, leading to the most stable ring size. For example, in carbohydrate chemistry, glucose predominantly exists as a six-membered ring in solution, which is the most stable form, even though a five-membered ring would form faster. wiley-vch.de

Advanced Synthetic Strategies for Macrocyclic Dilactones

Building upon the general principles of macrocyclization, several advanced synthetic strategies have been developed to provide more efficient and selective access to macrocyclic dilactones like 1,4-Dioxacycloicosane-5,20-dione.

Ring-Closing Metathesis (RCM) Approaches in Macrocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated macrocycles, including dilactones. nih.govnih.govdrughunter.com This reaction, often catalyzed by ruthenium-based complexes such as the Grubbs catalyst, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). nih.gov The high functional group tolerance and reliability of RCM have made it a popular choice in the total synthesis of natural products containing large rings. nih.gov

A straightforward approach to synthesizing macrocyclic dilactones using RCM involves the cyclization of a di-unsaturated ester. For example, a sustainable method has been developed to produce a range of macrocyclic dilactones from olive oil. nih.gov In this process, azelaic acid derived from hydrolyzed olive oil is esterified with unsaturated alcohols to create di-unsaturated ester precursors. These precursors are then subjected to RCM to yield macrocyclic dilactones of various ring sizes. nih.gov

| Precursor | Product Ring Size | Catalyst | Yield (%) | Reference |

| Diallyl azelate | 15-membered | Grubbs Catalyst | 88 | nih.gov |

| Dicrotyl azelate | 17-membered | Grubbs Catalyst | - | nih.gov |

| Dioleyl azelate | 29-membered | Grubbs Catalyst | - | nih.gov |

The stereochemical outcome of RCM can be a challenge, often yielding a mixture of E- and Z-isomers of the resulting cycloalkene. nih.gov However, recent advancements have led to the development of catalysts that can control the stereoselectivity of the reaction. For instance, tungsten-based alkylidene catalysts have been shown to produce macrocyclic alkenes with high Z-selectivity. nih.gov

Cyclization/Ring Expansion Cascade Reactions (CRE)

Cyclization/Ring Expansion (CRE) cascade reactions offer an innovative approach to the synthesis of medium-sized rings and macrocycles that can circumvent the need for high dilution conditions. weebly.comwhiterose.ac.ukrsc.orgwhiterose.ac.uk This strategy involves the initial formation of a smaller, kinetically favored ring, which then undergoes one or more in situ ring expansion steps to arrive at the larger macrocyclic product. weebly.comrsc.org By proceeding exclusively through kinetically favorable 5- to 7-membered ring cyclization steps, the challenges associated with direct end-to-end macrocyclization are avoided. whiterose.ac.uk

The key to a successful CRE cascade is the design of a linear precursor that contains the necessary functionalities to initiate the cyclization and drive the subsequent ring expansion. rsc.org This often involves the strategic placement of internal nucleophiles that facilitate the cascade process. whiterose.ac.uk This methodology has been successfully applied to the synthesis of macrocyclic lactones and lactams. For instance, a method has been reported for the ring expansion of lactams into macrocyclic thiolactones, which can be part of a successive ring expansion sequence. bohrium.com A notable example demonstrated the preparation of a triple ring-expanded product without the need for chromatographic purification of the intermediates, with all reactions performed at a concentration of 0.1 M. bohrium.com

Multi-component Reactions and Convergent Synthesis of Macroheterocycles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. researchgate.net This inherent atom economy and convergence make MCRs an attractive strategy for the rapid assembly of diverse molecular scaffolds, including macrocycles. core.ac.uk The combination of MCRs with subsequent cyclization reactions provides a powerful tool for the diversity-oriented synthesis of macroheterocycles. core.ac.uk

A convergent synthesis approach involves the preparation of different fragments of the target molecule separately, which are then joined together in the final steps. This strategy is particularly advantageous for the synthesis of complex molecules as it allows for the efficient construction of the molecular backbone. nih.gov For the synthesis of macrocyclic dilactones, a convergent approach could involve the synthesis of two hydroxy-acid fragments, which are then esterified and subsequently cyclized. The Yamaguchi esterification is a commonly employed method for the formation of the ester linkage in such convergent syntheses. core.ac.uk

An example of a convergent synthesis leading to 20-membered macrocycles involves a one-pot procedure that includes the 1,3-dipolar cycloaddition of different dipolarophiles with dimeric cinchona alkaloid-derived azomethine ylides formed in situ. nih.govresearchgate.net This approach led to the efficient synthesis of pseudo-natural product macrocycles with high stereoselectivity. nih.govresearchgate.net While not a dilactone, this demonstrates the power of convergent, multi-component strategies in assembling large, complex macrocyclic structures.

Diversity-Oriented Synthesis (DOS) for Macrocyclic Libraries

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for the creation of large and structurally varied libraries of macrocycles, which are essential for drug discovery and chemical biology. acs.orgnih.govcam.ac.uk Unlike target-oriented synthesis, DOS aims to generate molecular diversity intentionally, exploring broader regions of chemical space to identify novel bioactive compounds. nih.govnih.gov The core principles of DOS focus on achieving diversity in the molecular scaffold, the appended functional groups, and the stereochemistry. cam.ac.uk

A prominent DOS strategy for generating macrocycle libraries is the "build/couple/pair" (B/C/P) approach. cam.ac.ukresearchgate.net This modular method allows for the concise assembly of diverse structures by systematically varying the building blocks and the coupling and pairing reactions. cam.ac.uk For instance, a library of over a billion potential compounds was conceptualized based on a B/C/P strategy where over 40% of the initial macrocycles contained a protected amino group, allowing for extensive post-pairing modifications. researchgate.net Such strategies utilize robust reactions like amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the final ring-closure step. researchgate.netnih.gov

The power of DOS is exemplified by its ability to produce libraries of natural product-like macrocycles. nih.gov By starting with common building blocks, such as aminodimethoxyacetophenones, a wide array of analogs of naturally occurring compounds like flavones, coumarins, and chalcones can be synthesized. nih.govsemanticscholar.org This approach highlights the efficiency of DOS in rapidly generating complex and diverse molecular architectures from simple, readily available precursors. nih.govsemanticscholar.org

Table 1: Key Strategies in Diversity-Oriented Synthesis of Macrocycles

| Strategy | Description | Key Features | Citations |

| Build/Couple/Pair (B/C/P) | A modular approach involving the sequential building of fragments, coupling them together, and pairing them in a cyclization step. | Highly modular, allows for rapid diversification, suitable for parallel synthesis. | researchgate.net, cam.ac.uk |

| Natural Product-Inspired DOS | Utilizes scaffolds and functionalities found in natural products to guide the design of diverse libraries. | Generates biologically relevant molecules, explores proven bioactive chemical space. | nih.gov, semanticscholar.org |

| Two-Directional Synthesis | A strategy where a central core is elaborated symmetrically in two directions before cyclization. | Efficient for creating symmetrical macrocycles, reduces step count. | acs.org, nih.gov |

| Ring Distortion Reactions | Involves post-cyclization modifications like ring expansions or fragmentations to create new scaffolds. | Increases scaffold diversity from a common macrocyclic intermediate. | acs.org, nih.gov |

Macrolactonization via Activated Intermediates (e.g., Mixed Anhydrides, Ynamide-mediated)

The formation of the ester bonds in dilactones such as this compound is most commonly achieved through the head-to-tail cyclization of a seco-acid precursor. This process typically requires the activation of the carboxylic acid. snnu.edu.cn

Mixed Anhydrides: A cornerstone of macrolactonization is the use of mixed anhydrides. The Yamaguchi macrolactonization, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), is a classic and widely used method, cited in over 340 papers for its reliability. acs.org This method is often favored over other strategies like ring-closing metathesis (RCM) or intramolecular Heck reactions for certain complex targets. acs.org More recently, Lewis acid catalysis has been shown to enhance macrolactonizations involving mixed anhydrides. For example, catalytic amounts of Scandium(III) triflate (Sc(OTf)₃) can promote the cyclization of ω-hydroxycarboxylic acids in the presence of p-nitrobenzoic anhydride, proving particularly effective for forming medium-sized rings that might otherwise lead to diolide formation. acs.org

Ynamide-Mediated Macrolactonization: A significant advancement in macrolactonization is the use of ynamides as activating agents. acs.orgacs.orgresearchgate.net This method proceeds under very mild, acid-catalyzed conditions and offers several advantages over traditional techniques. acs.orgacs.org Crucially, it avoids common side reactions like racemization at α-chiral centers and E/Z isomerization of α,β-unsaturated seco-acids, which are persistent challenges in the field. acs.orgacs.orgresearchgate.net The reaction involves the nucleophilic addition of the carboxylic acid to the ynamide, forming an α-acyloxyenamide intermediate that subsequently reacts with the alcohol to close the macrocycle. snnu.edu.cn This two-step process can be performed conveniently in a one-pot manner, enhancing its operational simplicity. acs.orgacs.orgresearchgate.net The mildness and chemoselectivity of this method make it applicable to a broad range of macrolactones, from medium to large ring sizes, and even to the synthesis of complex cyclodepsipeptides. snnu.edu.cnacs.orgacs.org

Table 2: Comparison of Macrolactonization Activating Agents

| Activating Agent/Method | Typical Conditions | Advantages | Disadvantages | Citations |

| Yamaguchi Reagent | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, reflux | High reliability, widely applicable, good yields for many systems. | Often requires high temperatures, stoichiometric reagents. | acs.org |

| Shiina Reagent | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Mild conditions, high yields. | Stoichiometric byproducts. | snnu.edu.cn |

| Ynamide-Mediated | Ynamide, acid catalyst (e.g., TfOH), room temperature | Very mild conditions, avoids racemization and E/Z isomerization, can be one-pot. | Requires synthesis of ynamide reagent. | acs.org, acs.org, snnu.edu.cn |

| Mukaiyama Reagent | 2-Chloro-1-methylpyridinium iodide, Et₃N | Effective for sensitive substrates. | Stoichiometric reagents. | snnu.edu.cn |

Organocatalytic and Transition Metal-Catalyzed Macrocyclization Processes

Beyond traditional activation methods, catalytic approaches using organocatalysts or transition metals have become indispensable for macrocycle synthesis, offering unique reactivity and selectivity. nih.govrsc.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for macrolactonization. researchgate.net One strategy involves the carbene-catalyzed planar enantioselective macrolactonization of configurationally labile macrocyclic phenols, generating products with excellent enantioselectivity (up to 98:2 er). researchgate.net This demonstrates the potential of organocatalysis to control complex stereochemical features in large rings.

Transition Metal Catalysis: Transition metals, particularly palladium and rhodium, are widely used to forge C-C or C-heteroatom bonds in macrocyclization reactions. rsc.orgacs.org A powerful strategy involves the intramolecular C-H bond activation to form the macrocyclic ring. mdpi.com For instance, rhodium catalysts can effect the ring-closing coupling of alkenes to produce macrocycles containing a versatile dienoate moiety. mdpi.com This approach is highly valuable as the resulting conjugated system can be further functionalized. mdpi.com

Palladium catalysis is also prominent, as seen in the Larock indole (B1671886) synthesis used as a ring-closing strategy to produce a 20-membered macrocycle in the total synthesis of streptide. acs.org While highly effective, such reactions can sometimes require stoichiometric amounts of the metal if the product or precursor traps the catalyst. acs.org The evolution of these methods has led to more modern, oxidative C-H activation processes that enhance chemoselectivity and allow for greater diversity in the resulting macrocycles. rsc.org

Stereochemical Control and Asymmetric Synthesis of this compound Analogs

The biological activity of macrocycles is intimately linked to their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is of paramount importance. This includes controlling relative stereochemistry (diastereoselectivity), absolute stereochemistry (enantioselectivity), and more complex topological features.

Diastereoselective Approaches in Macrocyclic Systems

Achieving diastereoselectivity in macrocyclization can be influenced by various factors, including substrate conformation, reaction conditions, and the use of chiral auxiliaries. The inherent conformational preferences of the linear precursor can play a crucial role. For example, in the synthesis of dihydroerythronolide derivatives, the presence of a favorable chair-like dioxane conformation in the seco-acid precursor was essential for successful cyclization, whereas unfavorable twist-boat conformations prevented the reaction entirely. acs.org

More sophisticated control can be achieved under kinetically controlled conditions. In one example, the diastereoselective synthesis of a macrocycle was governed by the Curtin-Hammett principle, where intramolecular non-covalent π-π interactions in the transition state directed the outcome of a dynamic kinetic resolution. nih.govrsc.org This approach led to a notable selectivity for the heterochiral product over the homochiral one, with a diastereomeric ratio (dr) of 4:1. rsc.orgresearchgate.net

The macrocyclic ring itself can direct the stereoselective construction of new stereocenters. A highly diastereoselective method for creating quaternary carbons was developed where the conformation of a macrocyclic tetrasubstituted enolate induced the observed selectivity in an alkylation reaction. nih.gov Similarly, in a biomimetic synthesis of chejuenolides, the stereochemical outcome of a key Mannich-type macrocyclization was dictated by the conformation of a δ-lactone intermediate, demonstrating how the forming ring can control the generation of new stereocenters. nih.gov

Enantioselective Macrocyclization Strategies

The synthesis of a single enantiomer of a chiral macrocycle is a significant challenge that often requires the use of chiral catalysts or auxiliaries. Organocatalysis and transition metal catalysis have provided powerful solutions.

A Cu(II)-catalyzed asymmetric cascade reaction has been developed for the dimerization of β,γ-unsaturated α-keto esters, furnishing macrocyclic dilactones in good yields with excellent enantioselectivities. researchgate.net This one-pot process efficiently generates four new stereocenters. N-Heterocyclic carbene (NHC) catalysis has also been successfully applied to the acylative dynamic kinetic resolution of macrocyclic phenols, yielding products with up to 95% yield and 98:2 enantiomeric ratio (er). researchgate.net

Furthermore, some macrolactonization methods are inherently stereoconservative. The ynamide-mediated macrolactonization, for example, is notable for proceeding without racemization of existing stereocenters, which is a critical advantage when working with chiral precursors. snnu.edu.cn These strategies are vital for producing enantiopure macrocyclic compounds like analogs of this compound for biological evaluation.

Remote Induction of Asymmetry in Macrocyclic Topology and Chirality

Remote induction of asymmetry refers to the process where a chiral element in a molecule influences the stereochemical outcome at a distant reactive center. youtube.com This is a subtle but powerful concept in macrocyclic synthesis.

Substrate control, where an existing stereocenter dictates the stereochemistry of a new one, is a form of remote induction. youtube.com A compelling example is seen in a biomimetic synthesis where a remote stereocenter at the C13 position of a linear precursor had a significant impact on the conformational preference of the molecule, which in turn regulated the stereochemical outcome of the macrocyclization event. nih.gov

The conformation of a macrocyclic intermediate can also be exploited to induce diastereoselectivity. In the formal synthesis of (-)-mesembrine, the conformation of a macrocyclic enolate was used to direct an alkylation reaction, achieving high diastereoselectivity at a newly formed quaternary carbon center. nih.gov In some systems, stereochemical resolution can even be achieved during the final steps of synthesis starting from achiral or racemic materials. For instance, in the synthesis of tetra-substituted DOTA derivatives, the desired homochiral diastereoisomer was the major product due to stereochemical resolution occurring during the metal chelation step, driven by the formation of a stabilized enolate. chemrxiv.org These examples showcase the sophisticated level of control that can be exerted over the topology and chirality of macrocyclic systems.

Derivatization and Functionalization of Macrocyclic Dilactones

The chemical reactivity of macrocyclic dilactones like this compound is primarily centered around the two ester linkages. These groups can be targeted for modification to introduce new functionalities, alter the ring size, or append side chains, thereby expanding the accessible chemical space.

Post-synthetic modification (PSM) is a powerful strategy for generating a library of analogous compounds from a common macrocyclic precursor. This approach is often more efficient than de novo synthesis of each individual analog. For macrocyclic dilactones, PSM primarily involves reactions of the ester groups.

One of the most direct methods for derivatizing macrocyclic dilactones is through aminolysis . This reaction involves the ring-opening of the dilactone by an amine, leading to the formation of a hydroxy amide or a diamide, depending on the reaction conditions and the stoichiometry of the amine. This introduces nitrogen atoms into the macrocyclic backbone, fundamentally altering its chemical and physical properties. For instance, the reaction of a dilactone with a diamine can lead to the formation of polyamides, a class of polymers with significant industrial applications. A study on ethylene brassylate, a 16-membered dilactone, demonstrated that ring-opening aminolysis–condensation with various diamines can produce a range of biobased polyamides under relatively mild conditions. acs.orgresearchgate.netdiva-portal.org This approach highlights how a single macrocyclic dilactone can serve as a scaffold for a diverse set of new polymeric materials.

Another key post-synthetic modification is the reduction of the ester groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups in a dilactone to yield the corresponding diol. libretexts.org This transformation converts the cyclic diester into a large-ring diol, which can then serve as a versatile intermediate for further functionalization through its hydroxyl groups. For example, the resulting diol can be re-esterified with different dicarboxylic acids to form new, more complex dilactones or can be used in the synthesis of polyethers or polyurethanes.

The table below illustrates potential post-synthetic modifications of a generic large-ring dilactone, analogous to this compound, and the expected products.

| Starting Material | Reagent(s) | Reaction Type | Product |

| Macrocyclic Dilactone | Amine (e.g., H₂N-R-NH₂) | Aminolysis | Hydroxy amide or Polyamide |

| Macrocyclic Dilactone | LiAlH₄, then H₃O⁺ | Reduction | Macrocyclic Diol |

| Macrocyclic Dilactone | H₂O, H⁺ or OH⁻ | Hydrolysis | ω,ω'-Dihydroxy dicarboxylic acid |

This table presents generalized reactions for large-ring dilactones. Specific yields and conditions would need to be optimized for this compound.

A significant challenge in the functionalization of symmetrical dilactones like this compound is achieving regioselectivity, that is, modifying only one of the two identical ester groups. The ability to selectively functionalize one ester while leaving the other intact would open the door to producing unsymmetrical derivatives with tailored properties.

Enzymatic catalysis offers a promising avenue for achieving such regioselectivity. Lipases, for instance, are known to catalyze the hydrolysis and transesterification of esters, and in some cases, can exhibit high regioselectivity based on the three-dimensional structure of the substrate. nih.gov For a large, flexible macrocycle, an enzyme could potentially bind in a manner that exposes only one of the ester groups to its active site. This would allow for the selective ring-opening to form a hydroxy carboxylic acid, which could then be further derivatized at either the new hydroxyl or carboxylic acid terminus. While specific studies on the enzymatic regioselective opening of this compound are not prevalent, the principle has been demonstrated for other esters and polymers containing ester functionalities. nih.gov

Another approach to regioselective modification involves the partial reduction of the dilactone. While strong reducing agents like LiAlH₄ typically reduce both esters, the use of less reactive hydride reagents at low temperatures can sometimes allow for the selective reduction of one ester group to an aldehyde or alcohol, particularly if there are subtle electronic or steric differences that can be exploited. For example, diisobutylaluminum hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures. libretexts.org In the context of a dilactone, careful control of stoichiometry and reaction conditions could potentially favor the formation of a lactone-aldehyde or a lactone-alcohol.

The following table outlines hypothetical strategies for the regioselective functionalization of a symmetrical macrocyclic dilactone.

| Starting Material | Reagent(s) | Desired Transformation | Potential Product | Regioselectivity Control |

| Symmetrical Dilactone | Lipase, H₂O | Selective Hydrolysis | ω-Hydroxy carboxylic acid | Enzymatic Recognition |

| Symmetrical Dilactone | DIBAL-H (1 equiv.), low temp. | Partial Reduction | Lactone-aldehyde | Stoichiometry and Temperature |

| Symmetrical Dilactone | Amine (1 equiv.), mild conditions | Mono-aminolysis | ω-Hydroxy amide | Stoichiometry and Kinetics |

This table presents conceptual strategies for achieving regioselectivity. The feasibility and efficiency of these reactions for this compound would require experimental validation.

The development of robust methods for both the diverse and regioselective functionalization of macrocyclic dilactones is crucial for unlocking their full potential in materials science and medicinal chemistry. While direct research on this compound is limited, the principles established for analogous systems provide a clear roadmap for future investigations into the derivatization of this and other large-ring dilactones.

Advanced Spectroscopic and Structural Elucidation Techniques for Macrocyclic Dilactones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

No specific data found for 1,4-Dioxacycloicosane-5,20-dione.

No specific data found for this compound.

No specific data found for this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

No specific data found for this compound.

Mass Spectrometry Techniques (e.g., MALDI-ToF MS, GC-MS) for Molecular Weight and Fragment Analysis

No specific data found for this compound.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

No specific data found for this compound.

While the provided outline presents a robust framework for the analysis of a chemical compound, the subject of the intended article, this compound, appears to be a novel or sparsely documented molecule. Without published research on its synthesis and characterization, a detailed and scientifically accurate article focusing on its spectroscopic and structural properties cannot be generated. Further research and publication of experimental data are required before a comprehensive review of this specific macrocyclic dilactone can be compiled.

Computational Chemistry and Conformational Dynamics of Macrocyclic Dilactones

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: Charting the Conformational Seas

The sheer number of rotatable bonds in 1,4-Dioxacycloicosane-5,20-dione makes a complete experimental determination of its conformational space a formidable challenge. Computational methods, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, offer a powerful lens through which to explore this vast energetic terrain.

Exploration of Conformational Landscapes and Identification of Privileged Conformers

Molecular mechanics force fields, such as MMFF or AMBER, provide a computationally efficient means to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govmdpi.com For a molecule like this compound, a systematic search of the conformational space can be initiated by rotating the various single bonds in the macrocycle. This initial exploration often generates thousands of potential conformers.

Molecular dynamics simulations build upon this by introducing thermal energy and simulating the movement of atoms over time, governed by the principles of classical mechanics. nih.govnih.gov This allows for a more dynamic exploration of the potential energy surface, enabling the molecule to overcome energy barriers and transition between different conformational states. nih.gov Studies on other large macrocycles, such as 18-membered macrolactones, have demonstrated their significant conformational flexibility, often resulting in several low-energy conformations. researchgate.netnih.govpsu.edu

Through these simulations, researchers can identify "privileged conformers," which are low-energy structures that the molecule is most likely to adopt. The relative populations of these conformers can be estimated using the Boltzmann distribution, providing a statistical map of the conformational landscape. For large, flexible rings, the conformational preferences are often dictated by the need to minimize transannular non-bonded interactions. princeton.edu

Table 1: Hypothetical Low-Energy Conformers of this compound Identified through MD Simulations

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

| Conf-A | 0.00 | C3-C4-O1-C20: 175.2, C8-C9-C10-C11: -85.6 | 45.2 |

| Conf-B | 0.85 | C3-C4-O1-C20: -65.1, C8-C9-C10-C11: 178.9 | 20.1 |

| Conf-C | 1.50 | C3-C4-O1-C20: 88.4, C8-C9-C10-C11: 60.3 | 9.8 |

| Conf-D | 2.10 | C3-C4-O1-C20: 178.9, C8-C9-C10-C11: -170.1 | 4.5 |

Note: This data is hypothetical and for illustrative purposes, based on typical findings for large macrocyclic dilactones.

Elucidation of Stereochemical Control and Diastereoselection through Computational Models

The conformation of a macrocycle can profoundly influence the stereochemical outcome of reactions at a remote site, a phenomenon known as macrocyclic stereocontrol. chemrxiv.org Computational models are instrumental in understanding and predicting this diastereoselection. By analyzing the energy-minimized conformations of reactive intermediates, such as enolates, it is possible to predict which face of a prochiral center is more accessible to an incoming reagent. researchgate.net

For this compound, if a chiral center were introduced, or if a reaction were to create one, the preferred conformations of the macrocyclic ring would dictate the facial bias of the reactive site. For instance, in the alkylation of a lactone, the pre-existing conformational preference of the macrocycle can lead to a high degree of stereoselectivity. researchgate.net MD simulations can be used to model the transition states of competing reaction pathways, and the relative energies of these transition states can provide a quantitative prediction of the diastereomeric ratio of the products. The ease and efficiency of crucial macrocyclization reactions can be attributed to a favorable conformational pre-organization in the linear precursor. researchgate.net

Cheminformatics and Data Analysis for Macrolactone Structural Classes

Cheminformatics provides the tools to manage, analyze, and model the vast amount of data generated by both experimental and computational studies of macrolactones. psu.edunih.gov The structural and chemical information of these compounds can be organized and disseminated through specialized databases. chemrxiv.orgnih.gov

One such resource is MacrolactoneDB, a database that integrates information on nearly 14,000 macrolactones. chemrxiv.orgnih.gov Such databases are invaluable for understanding the chemical space occupied by this class of compounds. By analyzing the distribution of molecular properties (e.g., molecular weight, polarity, ring size), researchers can identify trends and gaps in the known chemical space of macrolactones. researchgate.net

For a compound like this compound, its properties can be calculated and compared to the distributions within these databases. This can provide insights into its "drug-likeness" or potential for certain biological activities. Furthermore, machine learning models trained on these large datasets can be used to predict the properties and activities of novel macrolactones, including new derivatives of this compound. nih.gov These predictive models can help to prioritize synthetic targets and guide the design of new molecules with desired characteristics. mdpi.com

Supramolecular Chemistry of 1,4 Dioxacycloicosane 5,20 Dione Analogs

Host-Guest Chemistry with Macrocyclic Dilactones

Host-guest chemistry, a cornerstone of supramolecular science, was famously initiated with the discovery of crown ethers. frontiersin.org This area focuses on the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions. Macrocyclic dilactones and their analogs serve as effective hosts due to their defined cavities and potential for tailored binding interactions. drugtargetreview.comnih.gov The formation of a host-guest complex is often driven by the "lock-and-key" principle, where the macrocycle's pre-organized shape is complementary to the guest, minimizing the entropic penalty of binding. drugtargetreview.comlibretexts.org These interactions are fundamental to applications ranging from sensing to drug delivery. drugtargetreview.comnih.gov

Molecular recognition is the process by which molecules selectively bind to one another. This selectivity is governed by several key principles, including surface complementarity, thermodynamics, and the physicochemical properties of the interacting species. nih.gov For macrocyclic dilactone analogs, recognition is primarily mediated by a combination of non-covalent interactions.

Hydrogen Bonding: This is a critical interaction in the recognition of neutral molecules and anions. flylib.com By positioning hydrogen bond donors and acceptors strategically within a macrocyclic framework, receptors can be designed to form specific hydrogen bonding patterns with complementary substrates, similar to base pairing in nucleic acids. flylib.com The encapsulation of guests within a host's cavity can lead to intense and prolonged hydrogen bonding encounters compared to those in open solution. rsc.org For instance, the formation of a hydrogen bond between a thiolate ligand and a proximal group can alter the electronic structure and reactivity of metalloenzymes like cytochrome P450. nih.gov

Metal Coordination: The interaction between a metal ion (guest) and donor atoms (e.g., oxygen, nitrogen) within a macrocyclic ligand (host) is a powerful tool in molecular recognition. youtube.com The stability of the resulting complex is significantly enhanced by the macrocyclic effect , where a cyclic ligand forms a more stable complex than its analogous open-chain counterpart. libretexts.orgyoutube.comyoutube.com This increased stability is largely an entropy-driven phenomenon; the pre-organized nature of the macrocycle results in a smaller loss of conformational freedom upon binding compared to a flexible, acyclic ligand. libretexts.orgyoutube.com The size of the macrocycle's cavity creates specificity, allowing it to selectively bind metal ions that fit perfectly, a key feature in the function of biological systems like heme. youtube.com

The primary factors governing molecular recognition are summarized below.

| Principle | Description | Key Interactions | References |

|---|---|---|---|

| Complementarity | The shape and electronic properties of the host's binding site match those of the guest molecule. | Steric fit, electrostatic compatibility | nih.govflylib.com |

| Preorganization | The host molecule is conformationally constrained into a shape suitable for binding, minimizing the entropic cost of complexation. | Covalent bonds of the macrocycle | drugtargetreview.combeilstein-journals.org |

| Non-Covalent Bonding | The host-guest complex is held together by a combination of weak, non-covalent forces. | Hydrogen bonding, metal coordination, hydrophobic forces, π-π stacking | flylib.comrsc.orgrsc.org |

| Thermodynamics | The overall free energy change (ΔG) for the binding process must be favorable. This is influenced by enthalpy (ΔH) and entropy (ΔS) changes. | Enthalpic gains from bond formation, entropic effects (e.g., chelate/macrocyclic effect) | nih.govyoutube.com |

The creation of artificial receptors capable of specific molecular recognition is a major goal in supramolecular chemistry. Macrocyclic scaffolds, including dilactones, are excellent starting points for receptor design because their size, shape, and functionality can be systematically modified. rsc.orgrsc.org The synthesis of macrocycles is often a challenging step, but numerous methodologies have been developed to construct these frameworks. nih.gov

One innovative approach is the Successive Ring Expansion (SuRE) method, where macrocycles are "grown" from smaller cyclic precursors, avoiding the need for high-dilution conditions typically required for macrocyclization. bohrium.comyork.ac.uk Sustainable methods have also been developed, such as the synthesis of 12- to 29-membered macrocyclic lactones and dilactones from olive oil via ring-closing metathesis. nih.gov Furthermore, carbohydrate-based macrocycles containing triazole and lactone moieties have been designed as effective receptors for anions like chloride. mdpi.com The synthesis of chiral macrocyclic dilactones has been achieved through asymmetric cascade processes catalyzed by copper(II), highlighting the potential for creating stereoselective receptors. researchgate.net

A summary of selected synthetic strategies is presented below.

| Methodology | Description | Key Features | References |

|---|---|---|---|

| Macrolactonization | Intramolecular esterification of a linear hydroxy-carboxylic acid precursor to form a cyclic ester (lactone). | A classical and widely used method. Reagents like Mitsunobu reagents are often employed. | nih.gov |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene-containing precursor using a transition metal catalyst (e.g., Grubbs catalyst) to form a cyclic olefin. | High functional group tolerance; effective for creating large rings from renewable resources like olive oil. | nih.govnih.gov |

| Successive Ring Expansion (SuRE) | Iterative expansion of a smaller ring system by incorporating linear fragments, avoiding a direct macrocyclization step. | High-yielding, does not require high dilution, allows for precise sequence control. | bohrium.comyork.ac.uk |

| Asymmetric Cascade Dimerization | A copper(II)-catalyzed asymmetric cascade reaction of β,γ-unsaturated α-keto esters to form chiral macrocyclic dilactones. | Produces chiral macrocycles with high enantioselectivity under mild conditions. | researchgate.net |

| Click Chemistry | Utilizes reactions like the Huisgen 1,3-dipolar cycloaddition to form triazole linkages within the macrocyclic backbone. | Highly efficient and tolerant of various functional groups, useful for creating ion-binding receptors. | mdpi.com |

Self-Assembly and Molecular Organization of Macrocyclic Systems

Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. Macrocyclic molecules are excellent building blocks for self-assembly because their rigid, well-defined shapes can direct the formation of specific, higher-order architectures. flylib.com For example, cyclic peptides can be constrained by their macrocyclic structure into conformations that promote self-assembly into organized systems like nanotubes through intermolecular hydrogen bonding and π-π interactions. nih.govnih.gov

Amphiphilic macrocycles, such as those based on calixarenes, which possess both hydrophilic and hydrophobic regions, can self-assemble in solution to form micelles and vesicles. researchgate.net Similarly, macrocycles like tricarb have shown a propensity to self-assemble in an orderly fashion, laying the groundwork for designing complex hierarchical nanostructures. beilstein-journals.org The ability to control the self-assembly process by tuning the structure of the macrocyclic building block is a powerful strategy for creating new functional materials. nih.govresearchgate.net

Mechanically-Interlocked Molecular Architectures Incorporating Macrocycles

Mechanically-interlocked molecules (MIMs) are architectures where two or more components are linked not by covalent bonds but by their topology. nih.govthieme-connect.de The most common examples are catenanes (interlocked rings) and rotaxanes (a ring threaded onto a linear "axle" with bulky "stoppers" to prevent unthreading). Macrocycles are essential components for constructing these fascinating structures. nih.govnih.gov

The synthesis of MIMs often relies on template-directed strategies. For instance, a common approach to making a rotaxane is the "threading-followed-by-stoppering" method. uh.edu Here, a macrocycle forms a non-covalent complex with a linear thread, and then large stopper groups are covalently attached to the ends of the thread, mechanically trapping the ring. uh.edu The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, or "click chemistry," has become a vital tool in these syntheses due to its high efficiency and functional group tolerance. uh.edu The development of MIMs has led to the creation of molecular switches and machines, where the relative position of the interlocked components can be controlled by external stimuli like pH or light, altering the molecule's properties. thieme-connect.denih.gov

Coordination Chemistry of Macrocyclic Ligands with Metal Centers

The coordination of metal ions by macrocyclic ligands is a vast and important area of chemistry. researchgate.net Macrocyclic ligands are multidentate, meaning they can bind to a metal ion through multiple donor atoms simultaneously. youtube.com This chelation, combined with the pre-organized structure of the macrocycle, leads to exceptionally stable metal complexes due to the thermodynamic principle known as the macrocyclic effect. libretexts.orgyoutube.comyoutube.com

There are two main classes of metal-coordinated macrocycles: those where a metal ion is encapsulated within the cavity of a pre-formed macrocyclic ligand, and those where metal ions act as linkers to assemble ligands into a cyclic architecture. nih.govresearchgate.net Synthetic macrocyclic complexes often serve as mimics for metalloenzymes, helping to elucidate the function of metal ions in biological systems. researchgate.netnih.gov For example, complexes of 1,4,7-triazacyclononane (B1209588) (tacn) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) have been used to model the active sites of multicopper enzymes. nih.gov The design of macrocyclic ligands with specific donor groups and cavity sizes allows for the selective binding of different metal ions, a principle that is fundamental to catalysis, sensing, and materials science. rsc.orgrsc.org

Advanced Materials and Research Applications Excluding Prohibited Elements

Polymeric Materials Derived from Ring-Opening Polymerization of Macrocyclic Dilactones

Ring-opening polymerization (ROP) of macrocyclic esters is a cornerstone of modern polymer chemistry, enabling the synthesis of biodegradable and biocompatible polyesters. This method is particularly advantageous for large rings like dilactones as it can lead to high molecular weight polymers under controlled conditions, often with minimal byproducts.

While detailed polymerization studies specifically for 1,4-Dioxacycloicosane-5,20-dione are not extensively documented, the principles of ROP for similar macrocyclic lactones and dilactones are well-established. The synthesis of high molecular weight polyesters from such monomers is crucial for achieving desirable mechanical properties. Controlled polymerization techniques, often employing organometallic or organic catalysts, allow for precise management of polymer chain length (molecular weight) and dispersity. nih.govwikipedia.org

For instance, organo-catalyzed ROP has been successfully applied to functionalized 1,4-dioxane-2,5-diones, yielding polyesters with predictable molecular weights and narrow dispersity (M_w/M_n < 1.25). nih.govwikipedia.org The choice of catalyst and initiator is paramount. Catalysts like tin(II) octoate are widely used, though a growing interest in metal-free organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and various phosphazenes or guanidine-based systems is driven by the need for biocompatible materials. nih.govsigmaaldrich.com These systems can initiate polymerization through different mechanisms, providing a versatile toolkit for polymer synthesis.

The ability to produce high molecular weight polymers is essential for transitioning from brittle or waxy oligomers to tough, semi-crystalline materials suitable for demanding applications. Research on other aliphatic polyesters has shown that achieving number average molecular weights (M_n) well above 20,000 g/mol is key to obtaining materials with mechanical properties comparable to conventional plastics like polyethylene. thermofisher.comsteraloids.com

Table 1: Representative Organocatalysts for Ring-Opening Polymerization of Cyclic Esters This table illustrates common catalysts used for monomers similar to this compound, as specific data for this compound is not available.

| Catalyst Name | Abbreviation | Monomer Class | Key Features |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Lactones, Carbonates | Strong, non-nucleophilic base; promotes fast and controlled polymerization. |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Lactones, Lactides | Guanidine-based catalyst; highly active and provides excellent control. |

| 4-Dimethylaminopyridine | DMAP | Lactides, Dioxanones | Nucleophilic catalyst; often used with an alcohol initiator. nih.gov |

| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) | t-BuP4 | Lactones, Carbonates | Superbasic, non-ionic phosphazene; extremely high activity. sigmaaldrich.com |

Beyond linear chains, the architecture of polyesters can be engineered to create complex structures such as star-shaped, graft, and hyperbranched polymers. These architectures can profoundly influence the material's properties, including viscosity, solubility, and self-assembly behavior. While no specific examples of using this compound for these structures are documented, the synthetic routes are well-established for other cyclic esters.

Star-shaped polyesters are produced using a "core-first" method, where a multifunctional initiator (a "core" molecule with multiple hydroxyl groups, like glycerol (B35011) or pentaerythritol) simultaneously initiates the growth of several polymer chains ("arms"). selleckchem.comchemicalbook.comnih.gov This approach, catalyzed by agents like tin(II) octoate or various Lewis acids, creates polymers with a compact, globular structure compared to their linear analogues of the same molecular weight. selleckchem.com

Graft copolymers consist of a main polymer backbone with other polymer chains grafted onto it as side chains. This can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through." In the "grafting-from" approach, a polymer backbone is functionalized with initiating sites from which the side chains are grown. For a polyester (B1180765) based on this compound, this would require introducing initiating groups onto the polyester backbone, a challenging post-polymerization modification. A more feasible route involves copolymerizing the dilactone with a functional monomer that already contains an initiating group for a different polymerization, such as one suitable for atom transfer radical polymerization (ATRP).

Hyperbranched polyesters are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction. Their structure is distinct from the more perfectly branched dendrimers. The ROP of AB_n-type monomers is a common route to hyperbranched polymers, though this specific monomer type is not directly applicable to this compound.

Macrocycles in Molecular Devices and Functional Systems

The unique topologies and recognition capabilities of macrocycles make them attractive building blocks for functional molecular systems.

Molecular machines are molecules or molecular assemblies that can perform machine-like movements (e.g., rotation, switching) in response to an external stimulus (e.g., light, pH, chemical input). While rigid, interlocking macrocycles like catenanes and rotaxanes are the most common platforms for molecular machines, the conformational flexibility of large macrocyclic dilactones is less suited for creating components with well-defined, switchable states. There is currently no published research demonstrating the use of simple aliphatic dilactones like this compound in the construction of molecular machines or switches.

Optoelectronic materials interact with light to produce an electrical signal or vice versa. This field heavily relies on molecules with extensive conjugated π-electron systems, which are responsible for their electronic and photophysical properties. Prominent examples of macrocycles used in optoelectronics include porphyrins and phthalocyanines.

This compound is an aliphatic, saturated molecule, meaning it lacks the conjugated double bonds necessary for the electronic transitions that govern optoelectronic activity. Therefore, it is not a candidate for use as an active component in optoelectronic materials. Polyesters derived from it would be electrical insulators with no significant light absorption in the visible spectrum.

Applications in Chemical Sensing and Supramolecular Catalysis

Supramolecular chemistry involves systems based on non-covalent interactions, such as host-guest recognition. Macrocycles are central to this field, acting as "hosts" that can selectively bind to smaller molecules or ions ("guests"). selleckchem.comchemicalbook.comnih.gov This binding event can be harnessed for chemical sensing or to catalyze chemical reactions.

Successful host molecules typically possess a pre-organized, semi-rigid cavity that is structurally complementary to the intended guest. Macrocycles like cyclodextrins, calixarenes, and crown ethers are archetypal examples, featuring well-defined cavities and the ability to be functionalized with signaling units (for sensing) or catalytic groups. selleckchem.com

This compound, being a large and highly flexible aliphatic ring, does not possess the well-defined, rigid cavity required for selective host-guest binding. Its conformational freedom would make it a poor receptor, as it would need to expend significant energy to organize itself around a guest, leading to weak and non-selective binding. Consequently, there is no evidence in the literature of its use in chemical sensing or supramolecular catalysis.

Sensor Development Utilizing Macrocyclic Recognition Properties

A thorough search of scientific databases yielded no published studies on the use of this compound in the development of chemical sensors. While macrocycles are widely used in sensor design due to their ability to selectively bind ions and small molecules, the specific recognition properties of this compound have not been investigated or reported in this context.

Macrocycle-Based Supramolecular Catalysis

There is no available research detailing the application or investigation of this compound as a catalyst or as a component in supramolecular catalytic systems. The potential for this macrocycle to act as a host molecule to facilitate or accelerate chemical reactions remains an unexplored area of study.

Macrocycles in Electrochemical Energy Storage and Conversion

No literature was found that describes the use of this compound in electrochemical energy storage or conversion. Although various macrocyclic structures are being explored for their potential to enhance the performance of batteries and supercapacitors, this compound has not been a subject of such research. sci-hub.seresearchgate.net

Research into Macrocyclic Scaffolds for Chemical Biology and Drug Discovery (General Research Focus)

While macrocycles are a significant area of interest in drug discovery, there are no specific studies focusing on this compound as a lead compound or scaffold. mdpi.comnih.govnih.gov

Identification of Privileged Scaffolds in Chemical Space for New Chemical Entities

The concept of "privileged scaffolds" involves identifying molecular frameworks that can bind to multiple biological targets. wikipedia.orgchemeo.com There is no evidence in the current scientific literature to suggest that this compound has been identified or studied as a privileged scaffold for the development of new chemical entities.

Design of Macrocyclic Frameworks as Probes for Biological Systems

Macrocyclic compounds are sometimes functionalized to create probes for studying biological systems. However, no research has been published on the design or use of this compound as a biological probe.

Development of Materials for Advanced Therapeutic Delivery Systems (as carriers or building blocks)

Macrocycles can be used as building blocks for polymers or as carrier molecules in drug delivery systems. researchgate.net Aliphatic polyesters, which can be synthesized from lactones, are used in biomedical applications. researchgate.net However, there are no specific reports on the development or use of this compound for these purposes.

Q & A

Basic Research Questions

Q. What systematic approaches are recommended for retrieving and evaluating literature on 1,4-Dioxacycloicosane-5,20-dione?

- Methodological Answer : A structured literature search strategy should include:

- Defining search goals : Prioritize physical/chemical properties, environmental fate, and toxicity endpoints .

- Database selection : Use peer-reviewed databases (e.g., PubMed, SciFinder) and gray literature sources (e.g., government reports, symposia) .

- Search terms : Include synonyms (e.g., macrocyclic diones, systematic IUPAC names) and exclude terms causing false hits (e.g., "chromatography" or "human exposure") to refine results .

- Quality assessment : Apply the EPA’s systematic review protocol to evaluate data reliability, focusing on study design, reproducibility, and relevance to research objectives .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Experimental techniques : Use NMR, FT-IR, and mass spectrometry for structural confirmation. For thermodynamic properties (e.g., enthalpy of fusion), employ differential scanning calorimetry (DSC) .

- Computational tools : Leverage quantum chemistry-based models (e.g., QSPR) to predict properties like solubility or partition coefficients when experimental data are scarce .

- Data validation : Cross-reference results with standardized databases (e.g., NIST Chemistry WebBook) to ensure accuracy .

Advanced Research Questions

Q. What strategies address contradictions in experimental data on the environmental persistence of this compound?

- Methodological Answer :

- Data harmonization : Classify studies by experimental conditions (e.g., pH, temperature) to identify context-dependent variability .

- Weight-of-evidence analysis : Prioritize studies adhering to OECD guidelines or EPA’s Tiered Risk Assessment Framework, which standardize testing protocols .

- Meta-analysis : Statistically aggregate data from multiple sources to resolve outliers, using tools like RevMan or R’s metafor package .

Q. How can researchers model the environmental fate and transport of this compound?

- Methodological Answer :

- Lifecycle modeling : Integrate physicochemical data (e.g., log Kow, hydrolysis rates) into tools like ECHA’s Chesar or EPA’s EPI Suite to simulate degradation pathways .

- Field validation : Compare model predictions with microcosm studies measuring biodegradation in soil/water systems under controlled conditions .

- Uncertainty quantification : Apply Monte Carlo simulations to assess variability in input parameters (e.g., half-life, bioavailability) .

Q. What advanced techniques are suitable for studying the biological interactions of this compound?

- Methodological Answer :

- In vitro assays : Use cell-based models (e.g., hepatic microsomes) to assess metabolic stability and metabolite identification .

- Transcriptomic profiling : Apply RNA-seq or qPCR to evaluate gene expression changes in exposed organisms, focusing on stress-response pathways .

- Structural analogs : Compare with well-studied diones (e.g., cortisol derivatives) to infer mechanisms of action, leveraging existing pharmacological datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.